Bienvenue dans la boutique en ligne BenchChem!

Zirconium(IV) tert-butoxide

Atomic Layer Deposition Flexible Electronics Low-Temperature Processing

Zirconium(IV) tert-butoxide (ZTB), also known as zirconium tetra-tert-butoxide with the molecular formula Zr[OC(CH₃)₃]₄, is a liquid organometallic compound of the Group 4 metal alkoxide class. It is characterized by a density of 0.985 g/mL at 25 °C, a boiling point of 81 °C/3 mmHg, and a melting point of 3 °C, which renders it readily processable under standard laboratory conditions.

Molecular Formula C16H40O4Zr
Molecular Weight 387.71 g/mol
CAS No. 2081-12-1
Cat. No. B1593022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium(IV) tert-butoxide
CAS2081-12-1
Molecular FormulaC16H40O4Zr
Molecular Weight387.71 g/mol
Structural Identifiers
SMILESCC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr]
InChIInChI=1S/4C4H10O.Zr/c4*1-4(2,3)5;/h4*5H,1-3H3;
InChIKeyWRMYASGYMABHCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zirconium(IV) tert-Butoxide (CAS 2081-12-1): Organometallic Precursor for CVD, ALD, and Sol-Gel Applications


Zirconium(IV) tert-butoxide (ZTB), also known as zirconium tetra-tert-butoxide with the molecular formula Zr[OC(CH₃)₃]₄, is a liquid organometallic compound of the Group 4 metal alkoxide class [1]. It is characterized by a density of 0.985 g/mL at 25 °C, a boiling point of 81 °C/3 mmHg, and a melting point of 3 °C, which renders it readily processable under standard laboratory conditions . ZTB serves as a critical precursor in the fabrication of zirconia (ZrO₂) and related oxide thin films and nanomaterials via chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processing, wherein the tert-butoxide ligand provides a balance between volatility and thermal stability .

Why Zirconium(IV) tert-Butoxide Cannot Be Generically Substituted by Other Zirconium Alkoxides or Group 4 Precursors


The selection of the alkoxide ligand is not a matter of trivial convenience; it is a primary determinant of the thermal decomposition pathway, reaction kinetics, and resulting material properties in oxide synthesis [1]. The reactivity and volatility of zirconium and hafnium alkoxide derivatives differ substantially from those of their titanium analogs, which drives the need for distinct precursor optimization in heterometallic systems [2]. Furthermore, the tert-butoxide ligand exhibits markedly different hydrolysis behavior and polymerization kinetics compared to isopropoxide and sec-butoxide ligands, leading to distinct polymeric intermediates and final material morphologies [3]. Consequently, substituting Zirconium(IV) tert-butoxide with an alternative zirconium alkoxide or Group 4 precursor without experimental validation will predictably alter, and likely compromise, the desired film uniformity, nanoparticle size distribution, and overall device performance.

Zirconium(IV) tert-Butoxide: Quantitative Evidence of Performance Differentiation Against Comparator Precursors


ZTB Enables Low-Temperature ALD of High-Quality ZrO₂ Films on Polymer Substrates at Room Temperature

A UV-enhanced ALD process using Zirconium(IV) tert-butoxide (ZTB) and H₂O as precursors successfully deposits uniform, conformal, and pure ZrO₂ thin films on PET polymer substrates at room temperature [1]. The surface reactions were found to be self-limiting and complementary, yielding high-quality films with good adhesive strength on polymer substrates. This room-temperature deposition capability contrasts with the vast majority of ALD processes, which typically occur at temperatures of ≥100 °C that would degrade polymeric materials [1].

Atomic Layer Deposition Flexible Electronics Low-Temperature Processing

ZTB Versus Zirconium Isopropoxide: 25% Smaller Oxide Nanocrystal Diameter in Surfactant-Assisted Synthesis

In the surfactant-assisted synthesis of oxide nanocrystals in trioctylphosphine oxide (TOPO), replacing zirconium isopropoxide with zirconium tert-butoxide (ZTB) reduces the resulting nanocrystal diameter from 4 nm to 3 nm [1]. This represents a 25% reduction in particle size, demonstrating that the bulkier tert-butoxide ligand significantly alters nucleation and growth kinetics, enabling finer control over nanoparticle dimensions.

Nanocrystal Synthesis Size Control Colloidal Chemistry

ZTB Outperforms Zirconium Acetylacetonate in APP-PECVD: 2.5× Higher ZrO₂ Deposition Rate

In atmospheric pressure plasma-enhanced chemical vapor deposition (APP-PECVD) of zirconium oxide coatings, a direct comparison of zirconium tert-butoxide (ZTB) and zirconium acetylacetonate (Zr(acac)₄) revealed a substantial difference in deposition rate. ZTB produced a deposition rate of 150 nm/min, whereas Zr(acac)₄ yielded only 60 nm/min under comparable conditions [1]. This represents a 2.5-fold higher throughput for ZTB.

Plasma-Enhanced Chemical Vapor Deposition Thin Film Coatings Industrial Surface Engineering

ZTB Enables Phase-Selective Synthesis of Tetragonal ZrO₂ at Reduced Annealing Temperatures in Sol-Gel Processing

In the sol-gel synthesis of nanocrystalline ZrO₂ materials using ZTB, varying the hydrolysis ratio (W = [H₂O]/[ZTB]) and annealing temperature enables precise control over the resulting crystalline phase composition [1]. A lower post-synthesis annealing temperature of 600 °C favored the tetragonal ZrO₂ (t-ZrO₂) phase, while higher temperatures of 800 and 1000 °C yielded the monoclinic phase (m-ZrO₂). This ability to tune phase composition through precursor-derived processing parameters is a key advantage over alternative precursors where phase control may require higher temperatures or be less predictable.

Sol-Gel Chemistry Phase Control Ceramic Materials

Optimal Application Scenarios for Zirconium(IV) tert-Butoxide Driven by Quantified Performance Advantages


Flexible Electronics: Room-Temperature ALD of High-k Gate Dielectrics on Polymer Substrates

ZTB is the precursor of choice for depositing ZrO₂ gate dielectrics onto temperature-sensitive polymer substrates such as PET via UV-enhanced ALD. As established in Evidence Item 1, ZTB enables room-temperature deposition, avoiding the ≥100 °C temperatures typical of conventional ALD processes that would degrade flexible polymer substrates [1].

Colloidal Nanocrystal Synthesis: Size-Controlled Fabrication of Sub-4 nm Oxide Nanoparticles

For applications demanding monodisperse oxide nanocrystals with diameters below 4 nm, ZTB provides a distinct advantage. As shown in Evidence Item 2, substituting ZTB for zirconium isopropoxide in TOPO-based surfactant-assisted synthesis reduces the nanocrystal diameter from 4 nm to 3 nm [1]. This 25% size reduction is essential for tuning quantum confinement effects and surface-area-dependent catalytic activity.

Industrial High-Throughput Coating: APP-PECVD of Zirconia Protective Layers

In industrial surface engineering where throughput and cost-efficiency are paramount, ZTB is the superior precursor for APP-PECVD of zirconia coatings. Evidence Item 3 demonstrates a deposition rate of 150 nm/min for ZTB compared to 60 nm/min for zirconium acetylacetonate [1]. This 2.5× rate advantage directly translates to shorter production cycles and higher tool utilization.

Advanced Ceramics: Low-Temperature Sol-Gel Synthesis of Tetragonal ZrO₂

ZTB is ideally suited for sol-gel routes targeting the tetragonal ZrO₂ phase at reduced thermal budgets. As detailed in Evidence Item 4, ZTB-derived gels annealed at 600 °C yield the tetragonal phase, whereas the monoclinic phase dominates at 800-1000 °C [1]. This lower processing temperature is advantageous for integrating t-ZrO₂ coatings onto substrates with limited thermal stability and for reducing overall energy consumption in ceramic manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zirconium(IV) tert-butoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.